(Z)-ethyl 4-(2-(5-(3,4-dimethoxybenzylidene)-4-oxo-2-thioxothiazolidin-3-yl)acetyl)piperazine-1-carboxylate
Description
Properties
IUPAC Name |
ethyl 4-[2-[(5Z)-5-[(3,4-dimethoxyphenyl)methylidene]-4-oxo-2-sulfanylidene-1,3-thiazolidin-3-yl]acetyl]piperazine-1-carboxylate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H25N3O6S2/c1-4-30-20(27)23-9-7-22(8-10-23)18(25)13-24-19(26)17(32-21(24)31)12-14-5-6-15(28-2)16(11-14)29-3/h5-6,11-12H,4,7-10,13H2,1-3H3/b17-12- | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GMJFQMJOFSFPEK-ATVHPVEESA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)N1CCN(CC1)C(=O)CN2C(=O)C(=CC3=CC(=C(C=C3)OC)OC)SC2=S | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCOC(=O)N1CCN(CC1)C(=O)CN2C(=O)/C(=C/C3=CC(=C(C=C3)OC)OC)/SC2=S | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H25N3O6S2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
479.6 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
(Z)-ethyl 4-(2-(5-(3,4-dimethoxybenzylidene)-4-oxo-2-thioxothiazolidin-3-yl)acetyl)piperazine-1-carboxylate is a complex organic compound that belongs to the class of thiazolidinones. This compound has garnered interest in medicinal chemistry due to its potential biological activities, particularly in anti-inflammatory and anticancer applications. The unique structural features of this compound, including a thiazolidinone core and a methoxy-substituted benzylidene moiety, suggest diverse therapeutic potentials.
Chemical Structure and Properties
The molecular formula of this compound is C23H22N2O6S2, with a molecular weight of 486.6 g/mol. Its structure comprises multiple functional groups that contribute to its reactivity and biological activity.
| Property | Value |
|---|---|
| Molecular Formula | C23H22N2O6S2 |
| Molecular Weight | 486.6 g/mol |
| CAS Number | 681832-47-3 |
Synthesis
The synthesis of this compound typically involves several steps:
- Formation of Thiazolidinone Core : Reaction of a suitable aldehyde with thiosemicarbazide under acidic conditions forms the thiazolidinone ring.
- Benzylidene Derivative Formation : The thiazolidinone is reacted with 3,4-dimethoxybenzaldehyde in the presence of a base to create the benzylidene derivative.
- Acetylation : The benzylidene derivative undergoes acetylation using acetyl chloride or acetic anhydride to introduce the acetyl group.
These synthetic routes can be optimized using green chemistry principles to enhance yields and minimize environmental impact .
Biological Activity
The biological activities of this compound have been explored through various studies:
Anticancer Activity
Research indicates that thiazolidinone derivatives exhibit significant anticancer properties. For instance, compounds structurally similar to (Z)-ethyl 4-(2-(5-(3,4-dimethoxybenzylidene)-4-oxo-2-thioxothiazolidin-3-yl)acetyl)piperazine have shown cytotoxic effects against several cancer cell lines including MCF-7 (breast cancer) and A549 (lung cancer). The mechanism often involves induction of apoptosis and inhibition of cell proliferation .
Anti-inflammatory Effects
Compounds containing thiazolidinone structures are known for their anti-inflammatory properties. Preliminary studies suggest that (Z)-ethyl 4-(2-(5-(3,4-dimethoxybenzylidene)-4-oxo-2-thioxothiazolidin-3-yl)acetyl)piperazine may inhibit pro-inflammatory cytokines, thereby reducing inflammation .
Acetylcholinesterase Inhibition
Molecular docking studies have indicated potential inhibitory activity against acetylcholinesterase (AChE), which is relevant for neurodegenerative diseases such as Alzheimer's disease. The compound's ability to inhibit AChE suggests it could enhance acetylcholine levels in the brain .
Case Studies
- Anticancer Evaluation : A study evaluated the anticancer activity of a series of thiazolidinone derivatives, revealing that compounds similar to (Z)-ethyl 4-(2-(5-(3,4-dimethoxybenzylidene)-4-oxo-2-thioxothiazolidin-3-yl)acetyl)piperazine exhibited IC50 values in the low micromolar range against MCF-7 cells .
- Mechanism Studies : In vitro assays demonstrated that these compounds induce apoptosis in cancer cells via mitochondrial pathways, highlighting their potential as therapeutic agents in oncology .
Comparison with Similar Compounds
Structural and Functional Group Analysis
Table 1: Key Structural Features and Properties
Key Observations:
Substituent Effects: The 3,4-dimethoxybenzylidene group in the target compound introduces electron-donating methoxy groups, enhancing solubility in polar solvents compared to the phenyl group in ’s compound . Piperazine carboxylate in the target compound increases hydrophilicity, contrasting with the lipophilic acetophenone derivatives in .
Stereochemical Influence: The Z-configuration of the benzylidene group may optimize spatial alignment for target binding, whereas E-isomers or non-geometric analogs (e.g., phenyl in ) could exhibit reduced activity .
Biological Activity: Thiazolidinone derivatives in demonstrate antimicrobial properties, likely due to azetidin-2-one and oxazepine moieties .
Physicochemical and Pharmacokinetic Trends
Table 2: Hypothetical Property Comparison
- Solubility : Piperazine and methoxy groups improve the target compound’s solubility over phenyl or alkyl-substituted analogs.
- Thermal Stability : Higher melting points in phenyl-substituted compounds () suggest stronger crystal packing vs. dimethoxy derivatives.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
